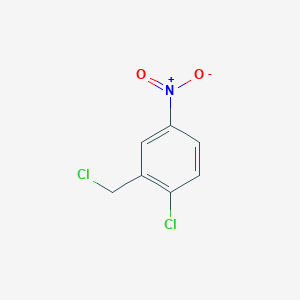
3-(((Benzyloxy)carbonyl)amino)butansäure
Übersicht
Beschreibung
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The compound has a butyric acid group with a stretched trans conformation . The dihedral angle between the phenyl ring and the oxycarboxyamino N—(C=O)—O—C plane is 56.6° .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 237.26 . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Verbindung wird häufig in der Peptidsynthese verwendet. Die Benzyloxycarbonyl-(Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während der Synthese von Peptiden. Sie verhindert unerwünschte Reaktionen, die an der Aminogruppe auftreten können, und stellt so sicher, dass die Peptidkette korrekt wächst. Dies ist besonders nützlich bei der Synthese von Dipeptiden, wo eine präzise Kontrolle der Reaktionsstellen entscheidend ist .
Bildung ionischer Flüssigkeiten
„3-(((Benzyloxy)carbonyl)amino)butansäure“ kann zur Herstellung von ionischen Flüssigkeiten bei Raumtemperatur (RTILs) verwendet werden, wenn sie mit dem 1-Ethyl-3-methylimidazolium-Kation kombiniert wird. Diese RTILs haben potenzielle Anwendungen in der organischen Synthese, da sie als effiziente Reaktanten und Reaktionsmedien fungieren können, insbesondere wenn ihre reaktive Seitenkette und der N-Terminus chemisch geschützt sind .
Organische Synthese
In der organischen Synthese wird die Boc-Gruppe der Verbindung verwendet, um die Aminogruppe von Aminosäuren zu schützen. Dies ermöglicht selektive Reaktionen an anderen reaktiven Stellen ohne Einmischung der Aminogruppe. Nachdem die gewünschten Reaktionen stattgefunden haben, kann die Boc-Gruppe unter milden sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe für die weitere Synthese freigelegt wird .
Medizinische Chemie
Die Verbindung spielt eine Rolle in der medizinischen Chemie, wo sie bei der Synthese von Arzneimittelmolekülen verwendet wird. Der Schutz von Aminogruppen ist essentiell bei der mehrstufigen Synthese komplexer Moleküle, um sicherzustellen, dass das Endprodukt die richtige Struktur und pharmakologischen Eigenschaften besitzt .
Materialwissenschaft
In der Materialwissenschaft kann die Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Durch Anbringen der Boc-geschützten Aminosäure an eine Oberfläche können Forscher Materialien mit spezifischen Eigenschaften erzeugen, wie z. B. erhöhte Hydrophobizität oder veränderte elektrische Eigenschaften .
Enzymhemmungsstudien
Die Verbindung kann in Enzymhemmungsstudien verwendet werden, um den Wirkmechanismus von Enzymen zu verstehen. Durch die Verwendung geschützter Aminosäuren können Forscher untersuchen, wie Enzyme mit Substraten und Inhibitoren interagieren, was für die Arzneimittelentwicklung entscheidend ist .
Biokonjugation
„this compound“ wird in Biokonjugationstechniken verwendet, bei denen sie hilft, Peptide mit anderen Molekülen, wie z. B. Fluoreszenzfarbstoffen oder Medikamenten, zu verknüpfen. Dies ist besonders wichtig bei der Entwicklung gezielter Therapien und diagnostischer Werkzeuge .
Umweltanalytik
Die Verbindung kann auch in der Umweltanalytik eingesetzt werden. Geschützte Aminosäuren können als Standards oder Reagenzien bei der Detektion und Quantifizierung von Verunreinigungen in Umweltproben verwendet werden, was zur Beurteilung des Verschmutzungsgrades beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23725 , which may influence its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the compound is stable under room temperature conditions .
Biochemische Analyse
Biochemical Properties
3-(((Benzyloxy)carbonyl)amino)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The benzyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted reactions during peptide synthesis. This compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall stability and conformation of the synthesized peptides .
Cellular Effects
3-(((Benzyloxy)carbonyl)amino)butanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-(((Benzyloxy)carbonyl)amino)butanoic acid involves its binding interactions with biomolecules. The benzyloxycarbonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their activity and function. Furthermore, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that prolonged exposure to 3-(((Benzyloxy)carbonyl)amino)butanoic acid can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(((Benzyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can exhibit toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
3-(((Benzyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which facilitate its hydrolysis and subsequent metabolism. The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biological activities. Additionally, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(((Benzyloxy)carbonyl)amino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can affect its activity and function, as its localization within specific organelles can influence its interactions with target biomolecules .
Subcellular Localization
3-(((Benzyloxy)carbonyl)amino)butanoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For instance, it may localize to the endoplasmic reticulum, where it can participate in protein synthesis and folding. The subcellular localization of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307860 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51440-81-4 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-DL-beta -Homoalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)



![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)




